molecular formula C18H17N3O2 B2612081 1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-64-0

1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2612081
CAS RN: 899968-64-0
M. Wt: 307.353
InChI Key: YFFJSHVMCHSONX-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that belongs to the family of naphthyridine carboxamides. This compound has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Cytotoxic Activity

1-methyl-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives have been extensively researched for their cytotoxic activities. A study by Deady et al. (2005) involved the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. These compounds showed remarkable diversity in 2-substituents and some exhibited IC50 values less than 10 nM, indicating their potential as anti-cancer agents Deady, L., Rogers, M., Zhuang, L., Baguley, B., & Denny, W. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341-1355.

Antibacterial Evaluation

Another research avenue for derivatives of 1,8-naphthyridine involves their antibacterial properties. Santilli et al. (1975) synthesized and evaluated 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides against Escherichia coli infections in mice, finding two derivatives that protected animals against various gram-negative bacterial infections. This highlights the compound's potential in developing new antibacterial agents Santilli, A. A., Scotese, A., & Yurchenco, J. A. (1975). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. Journal of Medicinal Chemistry, 18(10), 1038-1041.

Novel Heterocyclic Systems

Deady and Devine (2006) explored the chemical behavior of aminonaphthyridinones, leading to the discovery of novel heterocyclic systems. The study demonstrated the versatility of 1,8-naphthyridine derivatives in synthesizing new compounds with potential applications in various fields of chemistry and pharmacology Deady, L., & Devine, S. M. (2006). Novel annulated products from aminonaphthyridinones. Tetrahedron, 62, 2313-2320.

NK1 Receptor Antagonism

Natsugari et al. (1999) developed axially chiral 1,7-naphthyridine-6-carboxamide derivatives that act as orally active tachykinin NK(1) receptor antagonists. This research highlights the therapeutic potential of these compounds in treating bladder function disorders, showcasing the broad applicability of 1,8-naphthyridine derivatives in medicinal chemistry Natsugari, H., Ikeura, Y., Kamo, I., Ishimaru, T., Ishichi, Y., Fujishima, A., Tanaka, T., Kasahara, F., Kawada, M., & Doi, T. (1999). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions. Journal of Medicinal Chemistry, 42(19), 3982-3993.

Gastric Antisecretory Properties

Santilli et al. (1987) synthesized 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibiting potent gastric antisecretory properties in the pyloric-ligated rat model, suggesting their utility in developing new treatments for gastric acid-related disorders Santilli, A. A., Scotese, A., Bauer, R., & Bell, S. (1987). Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. Journal of Medicinal Chemistry, 30(12), 2270-2277.

properties

IUPAC Name

1-methyl-2-oxo-N-(1-phenylethyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(13-7-4-3-5-8-13)20-17(22)15-11-14-9-6-10-19-16(14)21(2)18(15)23/h3-12H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFJSHVMCHSONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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